molecular formula C14H13N3O2S B5756789 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide

2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide

Cat. No.: B5756789
M. Wt: 287.34 g/mol
InChI Key: VRBUSBYLTCQYCT-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide typically involves the reaction of substituted pyridines with cyanoacetamides. One common method involves the treatment of substituted pyridines with alkyl cyanoacetates under specific reaction conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thioacetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide include other cyanoacetamide derivatives and pyridine-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-cyano-6-methyl-4-(5-methylfuran-2-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-8-5-10(12-4-3-9(2)19-12)11(6-15)14(17-8)20-7-13(16)18/h3-5H,7H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBUSBYLTCQYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=NC(=C2)C)SCC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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